Calcein sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

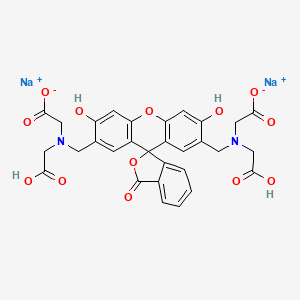

disodium;2-[[7'-[[carboxylatomethyl(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxymethyl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N2O13.2Na/c33-21-7-23-19(5-15(21)9-31(11-25(35)36)12-26(37)38)30(18-4-2-1-3-17(18)29(43)45-30)20-6-16(22(34)8-24(20)44-23)10-32(13-27(39)40)14-28(41)42;;/h1-8,33-34H,9-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDXOJYVKULICC-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C(=C4)CN(CC(=O)O)CC(=O)[O-])O)OC5=C3C=C(C(=C5)O)CN(CC(=O)O)CC(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N2Na2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746891 |

Source

|

| Record name | Disodium 2,2'-[(3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-2',7'-diyl)bis{methylene[(carboxymethyl)azanediyl]}]diacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108750-13-6 |

Source

|

| Record name | Disodium 2,2'-[(3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-2',7'-diyl)bis{methylene[(carboxymethyl)azanediyl]}]diacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Principles of Calcein Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Calcein (B42510), a derivative of fluorescein, is a highly versatile fluorescent dye integral to a multitude of biological assays. Its utility stems from its unique photophysical properties and the clever chemical modifications that allow it to act as a sensitive reporter of cellular health, membrane integrity, and ion transport. This technical guide delves into the fundamental principles governing calcein fluorescence, providing detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.

The Fundamental Principle: From Non-Fluorescence to Bright Green Emission

At its core, the principle of calcein's application in cell biology revolves around the controlled conversion of a non-fluorescent precursor into a highly fluorescent product within a specific cellular compartment. This is most prominently exemplified by the use of Calcein Acetoxymethyl ester (Calcein-AM).

Calcein-AM is a hydrophobic, non-fluorescent molecule that readily permeates the plasma membrane of eukaryotic cells.[1] Once inside a viable cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups.[1] This enzymatic cleavage transforms the lipophilic Calcein-AM into the hydrophilic and highly fluorescent calcein molecule.[2] The addition of carboxyl groups renders calcein membrane-impermeant, effectively trapping it within the cytoplasm of cells with intact membranes.[3] Consequently, only live cells with active esterase activity and a non-compromised plasma membrane will exhibit a bright green fluorescence.[4] Dead cells, lacking active esterases, are unable to convert Calcein-AM to calcein and therefore remain non-fluorescent.[4]

The intensity of the green fluorescence is directly proportional to the number of viable cells, making it a robust tool for quantifying cell viability and cytotoxicity.[3]

Signaling Pathway for Calcein-AM Conversion

Caption: Workflow of Calcein-AM conversion in a viable cell.

Photophysical Properties of Calcein

Calcein's utility as a fluorescent probe is defined by its characteristic excitation and emission spectra, as well as its efficiency in converting absorbed light into emitted fluorescence.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~494-495 nm | [4][5] |

| Emission Maximum (λem) | ~515-517 nm | [4][5] |

| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ (at pH 8) | [6] |

| Appearance | Orange crystals | [4] |

| pH Sensitivity | Fluorescence is nearly independent of pH in the range of 6.5 to 12. | [6] |

Mechanisms of Fluorescence Modulation

The fluorescence of calcein can be modulated by several factors, which are harnessed in various experimental designs.

Self-Quenching

At high concentrations (typically above 70 mM), calcein molecules can interact with each other in a way that diminishes their fluorescence, a phenomenon known as self-quenching.[4] This property is particularly useful in assays that measure the integrity of vesicles, such as liposomes. In these assays, liposomes are loaded with a self-quenching concentration of calcein. If the liposome (B1194612) membrane is compromised, calcein leaks out into the surrounding buffer, its concentration decreases, and fluorescence is restored.[7]

Quenching by Metal Ions

Calcein's fluorescence is strongly quenched by certain transition metal ions, including cobalt (Co²⁺), nickel (Ni²⁺), copper (Cu²⁺), and to a lesser extent, iron (Fe³⁺) and manganese (Mn²⁺) at physiological pH.[4] This quenching is a key principle in assays designed to study the mitochondrial permeability transition pore (mPTP). In this application, cells are loaded with Calcein-AM, which is converted to fluorescent calcein throughout the cell, including the mitochondria. A membrane-impermeant quencher like CoCl₂ is then added to the extracellular medium. The Co²⁺ quenches the cytosolic calcein fluorescence, but cannot enter the mitochondria if the mPTP is closed. Thus, only the mitochondria remain fluorescent. If the mPTP opens, Co²⁺ can enter the mitochondria and quench the mitochondrial calcein fluorescence, providing a direct measure of mPTP opening.[8][9]

Detailed Experimental Protocols

Cell Viability and Cytotoxicity Assay using Calcein-AM

This protocol is designed to quantify the number of viable cells in a culture or to assess the cytotoxic effects of a compound.

Materials:

-

Calcein-AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

96-well black-walled, clear-bottom cell culture plates

-

Fluorescence microplate reader or fluorescence microscope

Procedure for Adherent Cells:

-

Cell Plating: Seed adherent cells in a 96-well black-walled plate at a density that will not lead to over-confluence at the end of the experiment. Allow cells to adhere overnight in a CO₂ incubator at 37°C.[3]

-

Compound Treatment (for cytotoxicity): Treat cells with the test compound at various concentrations and incubate for the desired period. Include untreated and vehicle-only controls.

-

Preparation of Calcein-AM Staining Solution:

-

Staining:

-

Fluorescence Measurement:

-

Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~520 nm.[3] Alternatively, visualize the cells using a fluorescence microscope with appropriate filters.

-

Liposome Leakage Assay

This assay measures the stability of liposomes or the ability of a substance to permeabilize the liposomal membrane.

Materials:

-

Calcein

-

Liposome preparation

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Buffer (e.g., HEPES or TRIS-buffered saline)

-

Triton X-100 (or other lytic detergent)

-

Fluorometer

Procedure:

-

Encapsulation of Calcein: Prepare liposomes in a buffer containing a self-quenching concentration of calcein (e.g., 70 mM).[4][10]

-

Purification: Separate the calcein-loaded liposomes from the unencapsulated, free calcein using a size-exclusion chromatography column.[7]

-

Assay Setup:

-

Dilute the purified liposome suspension in the assay buffer in a cuvette or 96-well plate.

-

Measure the baseline fluorescence (F₀).

-

-

Induction of Leakage: Add the test substance (e.g., a peptide or drug) to the liposome suspension and incubate.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time (Fₜ) as calcein leaks out and is diluted, relieving the self-quenching.

-

Maximum Leakage Control: At the end of the experiment, add a lytic agent like Triton X-100 to completely disrupt the liposomes and release all the encapsulated calcein. Measure the maximum fluorescence (Fₘₐₓ).

-

Calculation of Percent Leakage:

-

Percent Leakage = [(Fₜ - F₀) / (Fₘₐₓ - F₀)] * 100

-

Liposome Leakage Assay Workflow

Caption: Experimental workflow for the calcein liposome leakage assay.

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay

This protocol assesses the opening of the mPTP by monitoring the quenching of mitochondrial calcein fluorescence by cobalt.

Materials:

-

Calcein-AM

-

Cobalt (II) Chloride (CoCl₂)

-

Ionomycin (B1663694) (as a positive control for mPTP opening)

-

HBSS or other suitable buffer

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Culture cells on glass-bottom dishes suitable for live-cell imaging.

-

Calcein Loading:

-

Cobalt Quenching:

-

Wash the cells to remove excess Calcein-AM.

-

Add a solution containing CoCl₂ (typically 1-2 mM) to the cells. This will quench the cytosolic calcein fluorescence, leaving the mitochondrial fluorescence intact.[11]

-

-

Imaging:

-

Acquire baseline fluorescence images of the mitochondria.

-

-

Induction of mPTP Opening:

-

Treat the cells with the experimental compound. For a positive control, add ionomycin to induce a calcium influx, which triggers mPTP opening.[9]

-

-

Time-Lapse Imaging: Acquire a series of fluorescence images over time to monitor the decrease in mitochondrial fluorescence as Co²⁺ enters through the open mPTP and quenches the calcein.

mPTP Opening Assay Logical Flow

Caption: Logical flow diagram of the calcein/cobalt quenching assay for mPTP opening.

Conclusion

Calcein, particularly in its acetoxymethyl ester form, remains an indispensable tool in cell biology and drug development. Its fluorescence is governed by well-understood principles of enzymatic conversion, intracellular retention, and quenching by specific ions. By leveraging these principles, researchers can design robust and sensitive assays to probe fundamental cellular processes. The detailed protocols and data provided in this guide serve as a comprehensive resource for the effective application of calcein fluorescence in scientific research.

References

- 1. en.bio-protocol.org [en.bio-protocol.org]

- 2. zellx.de [zellx.de]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. Calcein - Wikipedia [en.wikipedia.org]

- 5. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]

- 6. biotium.com [biotium.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Protocols for analysis of mitochondrial permeability transition pore opening in mouse somatic cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes ... - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01691E [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Calcein and Calcein AM for Cellular Staining

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of calcein (B42510) and its acetoxymethyl (AM) ester derivative, calcein AM, for the fluorescent labeling of viable cells. This document outlines the core differences between these two compounds, their mechanisms of action, and detailed protocols for their application in cell viability and cytotoxicity assays.

Core Principles: Distinguishing Calcein from Calcein AM

The fundamental difference between calcein and calcein AM lies in their cell permeability and mechanism of fluorescent labeling.[1] Calcein is a hydrophilic, fluorescent dye that is membrane-impermeant, meaning it cannot passively cross the cell membrane of live, intact cells.[2] In contrast, calcein AM is a non-fluorescent and hydrophobic derivative of calcein.[3] The addition of acetoxymethyl (AM) ester groups masks the polar carboxyl groups of calcein, rendering the molecule lipophilic and allowing it to readily diffuse across the plasma membrane of viable cells.[1][4]

Once inside a live cell, ubiquitous intracellular esterases cleave the AM groups from the calcein AM molecule.[4] This enzymatic conversion yields the fluorescent, hydrophilic calcein, which becomes trapped within the cytoplasm of cells with intact membranes.[5][6] Dead or dying cells, which have compromised membrane integrity and diminished esterase activity, are unable to convert calcein AM to calcein or retain the fluorescent product.[7] This principle forms the basis of live-cell staining and viability assays using calcein AM.

The fluorescence intensity of calcein is directly proportional to the number of viable cells, making it a reliable tool for quantifying cell health and cytotoxicity.[8]

Mechanism of Action and Experimental Workflow

The process of staining live cells with calcein AM involves a straightforward enzymatic conversion. The following diagrams illustrate this mechanism and a typical experimental workflow for a cell viability assay.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for calcein and calcein AM.

| Parameter | Calcein | Calcein AM | References |

| Molecular Weight | ~623 g/mol | ~995 g/mol | [9],[10] |

| Fluorescence | Fluorescent | Non-fluorescent until hydrolyzed | [11], |

| Cell Permeability | Membrane Impermeant | Membrane Permeant | [2],[10] |

| Excitation Max. | ~494-501 nm | N/A | ,[9],[12] |

| Emission Max. | ~515-521 nm | N/A | ,[9],[12] |

| Typical Working Concentration | N/A (used intracellularly) | 1 - 10 µM | ,[3] |

| Photostability | Considered photostable | N/A (converts to calcein) | [8],[13] |

| Cytotoxicity | Low | Low at appropriate concentrations | ,[8],[14] |

| pH Sensitivity | Fluorescence is nearly independent of pH between 6.5 and 12 | N/A | [8],[2] |

Detailed Experimental Protocols

The following are generalized protocols for performing a cell viability assay using calcein AM. It is crucial to optimize these protocols for specific cell types and experimental conditions.

Preparation of Calcein AM Stock and Working Solutions

-

Stock Solution Preparation (typically 1-5 mM):

-

Allow the vial of lyophilized calcein AM to equilibrate to room temperature before opening to prevent moisture condensation.[11]

-

Reconstitute the calcein AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1 to 5 mM.[3] For example, to prepare a 2 mM stock solution from a 50 µg vial (MW ~995 g/mol ), add 25 µL of anhydrous DMSO.[3]

-

Vortex briefly to ensure the dye is fully dissolved.

-

Store the stock solution at -20°C, protected from light and moisture.[3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation (typically 1-10 µM):

-

Dilute the calcein AM stock solution in a suitable buffer, such as phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS), to the desired final working concentration (e.g., 1-10 µM).[3]

-

The working solution should be prepared fresh for each experiment as calcein AM can hydrolyze in aqueous solutions.[3][11]

-

Staining Protocol for Adherent Cells in a 96-Well Plate

-

Cell Seeding: Seed adherent cells in a 96-well black-walled, clear-bottom plate at a density appropriate for your cell type and allow them to adhere overnight.[3]

-

Treatment (Optional): If performing a cytotoxicity assay, treat the cells with the test compounds for the desired duration.

-

Washing: Carefully aspirate the culture medium from the wells. Wash the cells once or twice with PBS or another appropriate buffer to remove any residual serum, which can contain esterases.

-

Staining: Add the prepared calcein AM working solution to each well, ensuring the cell monolayer is completely covered (typically 50-100 µL per well).

-

Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.[14] Incubation times may need to be optimized for different cell types.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader equipped with filters for fluorescein (B123965) (excitation ~490 nm, emission ~520 nm).[3] Alternatively, visualize the cells using a fluorescence microscope.

Staining Protocol for Suspension Cells

-

Cell Preparation: After experimental treatment, transfer the suspension cells to microcentrifuge tubes or a V-bottom 96-well plate.

-

Pelleting and Washing: Centrifuge the cells to form a pellet (e.g., 250 x g for 5 minutes).[3] Carefully remove the supernatant and wash the cells with PBS. Repeat the centrifugation and washing step.

-

Staining: Resuspend the cell pellet in the calcein AM working solution.

-

Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.[14]

-

Fluorescence Measurement: The fluorescence of the cell suspension can be measured in a plate reader or analyzed on a single-cell basis using a flow cytometer (typically using a 488 nm excitation laser and a FITC emission filter).[15]

Applications in Research and Drug Development

-

Cell Viability and Cytotoxicity Assays: The most common application is to assess the effects of chemical compounds or other treatments on cell viability.[16] A decrease in fluorescence intensity correlates with increased cytotoxicity.

-

Live/Dead Cell Discrimination: Calcein AM is often used in combination with a dead-cell stain, such as propidium (B1200493) iodide or ethidium (B1194527) homodimer-1, for simultaneous visualization of live and dead cells.[11]

-

Cell Adhesion and Migration Studies: The stable retention of calcein within live cells makes it suitable for short-term cell tracking experiments.[8]

-

Multidrug Resistance (MDR) Assays: Calcein AM is a substrate for certain ABC transporters like P-glycoprotein (P-gp).[9] Cells with high P-gp activity will actively pump out the dye, resulting in lower fluorescence, which can be used to screen for MDR inhibitors.

Concluding Remarks

Calcein AM is a robust and widely used tool for the assessment of cell viability due to its simple mechanism of action, low cytotoxicity, and bright fluorescence signal in live cells.[8][14] Understanding the fundamental difference between calcein and its AM ester is critical for the proper design and interpretation of experiments. By following optimized protocols, researchers can reliably quantify cell viability and gain valuable insights in various fields, from basic cell biology to high-throughput drug screening.

References

- 1. researchgate.net [researchgate.net]

- 2. biotium.com [biotium.com]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. How does calcein AM work? | AAT Bioquest [aatbio.com]

- 5. biotium.com [biotium.com]

- 6. portlandpress.com [portlandpress.com]

- 7. What does calcein AM stain? | AAT Bioquest [aatbio.com]

- 8. AnaSpec, Inc. Introduces Calcein AM for Live Cell Staining - BioSpace [biospace.com]

- 9. Calcein - Wikipedia [en.wikipedia.org]

- 10. biotium.com [biotium.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Calcein | AAT Bioquest [aatbio.com]

- 13. immune-system-research.com [immune-system-research.com]

- 14. Live Cell Staining -Cellstain- Calcein-AM | CAS 148504-34-1 Dojindo [dojindo.com]

- 15. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]

- 16. Cytotoxic activity of calcein acetoxymethyl ester (Calcein/AM) on primary cultures of human haematological and solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

Calcein Sodium Salt: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, and key applications of Calcein (B42510) sodium salt, a versatile fluorescent dye widely utilized in cellular and molecular biology research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecule's characteristics and its use in various experimental protocols.

Core Chemical and Physical Properties

Calcein is a fluorescent probe belonging to the xanthene dye family. It is a derivative of fluorescein, characterized by the presence of iminodiacetic acid groups that enhance its chelating properties. Calcein is commercially available in its free acid form, as well as its monosodium and disodium (B8443419) salts. The sodium salts exhibit improved solubility in aqueous solutions.

The chemical structure of Calcein consists of a xanthene core with two iminodiacetic acid groups attached. These groups are responsible for its metal-chelating properties.

Structure of Calcein:

Caption: Chemical structure of Calcein.

Quantitative data for Calcein and its sodium salts are summarized in the tables below for easy comparison.

Table 1: General Chemical Properties

| Property | Calcein | Calcein Monosodium Salt | Calcein Disodium Salt |

| Molecular Formula | C₃₀H₂₆N₂O₁₃[1][2] | C₃₀H₂₅N₂NaO₁₃[3] | C₃₀H₂₄N₂Na₂O₁₃[4][5] |

| Molecular Weight | 622.53 g/mol [1][2] | 644.51 g/mol [3] | 666.49 g/mol [4][5] |

| CAS Number | 1461-15-0[1][2] | 44630172 (CID)[3] | 108750-13-6[4][5] |

| Appearance | Orange crystals[2] | Not specified | Yellow to orange powder |

Table 2: Spectral Properties

| Property | Value | Conditions |

| Excitation Wavelength (λex) | ~494-501 nm[2][6] | pH 7.4 - 9.0 |

| Emission Wavelength (λem) | ~515-521 nm[2][6] | pH 7.4 - 9.0 |

| Molar Absorptivity (ε) | ~75,000 cm⁻¹M⁻¹ | pH 8.0 |

Table 3: Solubility and Stability

| Property | Description |

| Solubility | Slightly soluble in water. Soluble in DMSO, DMF, and aqueous solutions with pH > 6.[7] Soluble in 1M sodium hydroxide (B78521) at approximately 50 mg/mL. |

| Stability & Storage | Store solid form at -20°C, protected from light. Stock solutions in DMSO should be used shortly after preparation. Aqueous solutions are susceptible to hydrolysis and should be used within a day. |

Table 4: Acidity Constants

| Property | Value |

| pKa₁ | 2.45 |

| pKa₂ | 7.24 |

| pKa₃ | 11.3 |

Experimental Protocols

Calcein and its derivatives are instrumental in a variety of experimental applications. Detailed methodologies for key experiments are provided below.

Cell Viability Assay using Calcein AM

The Calcein AM assay is a widely used method to determine cell viability in eukaryotic cells. The non-fluorescent and cell-permeable Calcein AM is hydrolyzed by intracellular esterases in live cells to the fluorescent and cell-impermeable Calcein.

Workflow for Calcein AM Cell Viability Assay:

Caption: Workflow of the Calcein AM cell viability assay.

Detailed Methodology:

-

Preparation of Calcein AM Stock Solution:

-

Allow a vial of Calcein AM (e.g., 50 µg) to warm to room temperature before opening.

-

Add high-quality, anhydrous DMSO to prepare a stock solution of 1 to 5 mM. For a 50 µg vial, adding 50 µL of DMSO yields a 1 mM stock solution.

-

Vortex thoroughly to ensure the dye is completely dissolved.

-

Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Preparation of Working Solution:

-

Immediately before use, dilute the Calcein AM stock solution to a final working concentration of 1-10 µM in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) or serum-free medium. The optimal concentration should be determined empirically for each cell type. A common starting concentration is 2 µM.

-

-

Cell Preparation:

-

For adherent cells: Plate cells in a suitable culture vessel (e.g., 96-well plate) and allow them to adhere overnight.

-

For suspension cells: Prepare a cell suspension at a density of 0.1–5 × 10⁶ cells/mL in a suitable buffer or medium.

-

-

Staining Procedure:

-

Remove the culture medium and wash the cells once with serum-free buffer to remove any residual esterase activity from the serum.

-

Add the Calcein AM working solution to the cells.

-

Incubate for 15 to 60 minutes at 37°C, protected from light. The incubation time may need to be optimized for different cell types.

-

-

Imaging and Analysis:

-

After incubation, wash the cells twice with buffer to remove any extracellular Calcein AM.

-

Image the cells using a fluorescence microscope with appropriate filters (excitation ~494 nm, emission ~517 nm) or analyze by flow cytometry. Live cells will exhibit bright green fluorescence.

-

Membrane Permeability (Calcein Release) Assay

This assay is used to assess membrane integrity. Cells or liposomes are loaded with a self-quenching concentration of Calcein. The disruption of the membrane leads to the release of Calcein, resulting in its dilution and a subsequent increase in fluorescence.

Workflow for Calcein Release Assay:

Caption: Workflow of the Calcein release assay for membrane permeability.

Detailed Methodology:

-

Preparation of Calcein Solution:

-

Prepare a concentrated solution of Calcein (e.g., 103 mM) in deionized water. The pH may need to be adjusted with NaOH to fully dissolve the Calcein.

-

-

Loading of Cells or Liposomes:

-

For liposomes, the Calcein solution is added to the dried lipid film, followed by hydration and extrusion to form Calcein-encapsulated vesicles.

-

For cells, loading can be achieved through methods such as electroporation or microinjection, as Calcein itself is membrane-impermeant.

-

-

Removal of Unencapsulated Calcein:

-

It is crucial to remove any Calcein that has not been encapsulated. This is typically done by passing the cell or liposome (B1194612) suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).

-

-

Permeabilization and Measurement:

-

The Calcein-loaded cells or liposomes are placed in a microplate reader.

-

The test compound or condition suspected of causing membrane permeabilization is added.

-

The fluorescence is monitored over time at an excitation wavelength of approximately 485 nm and an emission wavelength of around 530 nm. An increase in fluorescence indicates Calcein release and membrane disruption.

-

Metal Ion Chelation Assay

The fluorescence of Calcein is quenched by several divalent and trivalent metal ions, such as Co²⁺, Ni²⁺, Cu²⁺, Fe³⁺, and Mn²⁺.[2] This property can be exploited to measure the concentration of these ions or to study the activity of metal transporters.

Workflow for Metal Ion Chelation Assay:

Caption: Workflow for metal ion detection using Calcein fluorescence quenching.

Detailed Methodology:

-

Preparation of Calcein Solution:

-

Prepare a dilute solution of Calcein in a suitable buffer (e.g., HEPES or Tris) at a physiological pH. The exact concentration will depend on the sensitivity required for the assay.

-

-

Baseline Fluorescence Measurement:

-

Place the Calcein solution in a fluorometer and measure the initial fluorescence intensity.

-

-

Addition of Sample:

-

Add the sample containing the metal ion of interest to the Calcein solution.

-

-

Fluorescence Quenching Measurement:

-

After a short incubation period to allow for chelation, measure the fluorescence intensity again. A decrease in fluorescence indicates the presence of the quenching metal ion.

-

-

Quantification:

-

To quantify the concentration of the metal ion, a standard curve should be generated by measuring the fluorescence quenching of the Calcein solution with known concentrations of the metal ion.

-

Conclusion

Calcein sodium salt is a robust and versatile fluorescent probe with significant applications in life sciences research. Its utility in assessing cell viability, membrane permeability, and metal ion concentrations makes it an invaluable tool for a wide range of studies. The detailed protocols and data presented in this guide are intended to facilitate the effective use of Calcein in the laboratory. Researchers are encouraged to optimize the provided protocols for their specific experimental systems to achieve the best results.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. biomol.com [biomol.com]

- 3. Calcein Release Assay Protocol - Creative Biolabs [creative-biolabs.com]

- 4. How do you dissolve calcein and calcein AM? | AAT Bioquest [aatbio.com]

- 5. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. bio-protocol.org [bio-protocol.org]

An In-depth Technical Guide to the Excitation and Emission Spectra of Calcein Sodium Salt

Calcein (B42510), also known as fluorexon, is a fluorescent dye belonging to the fluorescein (B123965) family.[1][2] It is widely utilized in biological and biochemical research as a versatile tool for cell viability and cytotoxicity assays, calcium imaging, and mineralization studies.[1] The sodium salt of calcein is a highly water-soluble, membrane-impermeant form of the dye.[3] Its fluorescence is notably stable and nearly independent of pH in the range of 6.5 to 12.[3]

A popular derivative, Calcein AM (acetoxymethyl ester), is a non-fluorescent, cell-permeant compound.[2][4] Once inside a living cell, intracellular esterases cleave the AM group, converting it into the fluorescent, membrane-impermeant calcein, which is then well-retained within the cytoplasm.[1][4][5] This mechanism allows for the specific labeling of viable cells, as dead cells lack the active esterases required for this conversion.[2]

This guide provides a detailed overview of the spectral properties of calcein sodium salt and its derivatives, along with a comprehensive experimental protocol for its application in cell viability assays.

Spectral Properties of Calcein and Its Derivatives

The excitation and emission maxima of calcein and its various color derivatives are crucial for designing experiments and selecting appropriate filter sets for fluorescence microscopy and flow cytometry. The following table summarizes the key spectral data for different forms of calcein.

| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) |

| Calcein (green) | ~494 - 501 | ~514 - 521 |

| Calcein Blue | ~351 | ~439 |

| Calcein Green | ~494 | ~514 |

| Calcein Orange | ~525 - 530 | ~544 - 550 |

| Calcein Red | ~562 | ~576 |

| Calcein Deep Red | ~642 | ~663 |

Data compiled from sources.[2][3][4][6][7][8]

Experimental Protocol: Cell Viability Assay Using Calcein AM

This protocol details the steps for assessing cell viability using Calcein AM with adherent or suspension cells.

1. Reagent Preparation

-

Calcein AM Stock Solution (1-5 mM):

-

Allow a vial of Calcein AM to equilibrate to room temperature before opening.

-

Dissolve the Calcein AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1-5 mM.[4] For example, add 50 µL of DMSO to 50 µg of Calcein AM to yield a 1 mM stock solution.[4]

-

The stock solution should be stored at -20°C, protected from light, and ideally in single-use aliquots to avoid repeated freeze-thaw cycles.[9]

-

-

Calcein AM Working Solution (1-10 µM):

-

Immediately before use, dilute the Calcein AM stock solution to a working concentration of 1-10 µM in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).[4] The optimal concentration can vary depending on the cell type and should be determined empirically.[10] For many cell lines, a final concentration of 2-5 µM is effective.[4]

-

Aqueous solutions of Calcein AM are susceptible to hydrolysis and should be used within a few hours of preparation.[4]

-

2. Cell Staining Procedure

-

For Adherent Cells:

-

Culture cells in a 96-well black-walled, clear-bottom plate to minimize background fluorescence.[5][9]

-

Once cells have adhered and received the desired experimental treatment, carefully aspirate the culture medium.[9]

-

Wash the cells once with PBS or HBSS to remove any residual serum, as it may contain esterase activity that can increase background fluorescence.[5][10][11]

-

Add 100 µL of the Calcein AM working solution to each well.[10]

-

Incubate the plate at 37°C for 15-30 minutes, protected from light.[5] Incubation times may need to be optimized for different cell types.[9]

-

-

For Suspension Cells:

-

After experimental treatment, centrifuge the cell suspension (e.g., in microfuge tubes or a 96-well V-bottom plate) at approximately 500 x g for 5 minutes.[5]

-

Carefully aspirate the supernatant and wash the cells once with PBS or HBSS.[5]

-

Resuspend the cell pellet in the Calcein AM working solution.

-

Incubate at 37°C for 15-30 minutes, protected from light.[5]

-

3. Fluorescence Measurement

-

After incubation, the fluorescence can be measured directly, or the cells can be washed again with PBS to remove excess dye and further reduce background.

-

Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.[9]

-

Set the instrument to the appropriate excitation and emission wavelengths for calcein (green fluorescence), which are typically around 485-495 nm for excitation and 515-530 nm for emission.[5][10]

-

The fluorescence intensity is directly proportional to the number of viable cells in the sample.[5][10]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical Calcein AM cell viability assay.

References

- 1. nuhaven.net [nuhaven.net]

- 2. Calcein - Wikipedia [en.wikipedia.org]

- 3. biotium.com [biotium.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. caymanchem.com [caymanchem.com]

- 7. AAT Bioquest: The Spectra of Calcein and Its Variations [aatbioquest.blogspot.com]

- 8. Spectrum [Calcein] | AAT Bioquest [aatbio.com]

- 9. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]

- 10. biotium.com [biotium.com]

- 11. assaygenie.com [assaygenie.com]

The Impermeability of Calcein Sodium Salt: A Technical Guide to Cellular Staining

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the cellular permeability of calcein (B42510) sodium salt, a widely used fluorescent dye in biological research. A comprehensive understanding of its membrane transport characteristics is crucial for the accurate design and interpretation of a variety of cellular assays. This document will explore the fundamental differences between calcein sodium salt and its acetoxymethyl (AM) ester derivative, detailing the mechanisms of cellular entry, retention, and efflux, supported by quantitative data and experimental protocols.

Core Principle: A Tale of Two Molecules

At the heart of this topic lies the chemical distinction between two forms of calcein: the hydrophilic this compound and the lipophilic calcein acetoxymethyl ester (calcein AM). This structural difference is the primary determinant of their ability to cross the plasma membrane.

This compound , in its native form, is a highly polar, negatively charged molecule. Due to its hydrophilic nature, it is unable to passively diffuse across the hydrophobic lipid bilayer of an intact cell membrane.[1][2] Consequently, this compound is considered cell-impermeant .[2][3]

Calcein AM , on the other hand, is a non-fluorescent derivative of calcein where the carboxylic acid groups are masked by acetoxymethyl (AM) esters.[4][5] This modification renders the molecule uncharged and significantly more lipophilic, allowing it to readily penetrate the cell membrane.[1][2][4][6]

The Mechanism of Live Cell Staining with Calcein AM

The utility of calcein AM as a marker for cell viability hinges on a two-step intracellular process. This process ensures that only live cells with intact membranes and active metabolism fluoresce.

-

Passive Diffusion: The lipophilic calcein AM passively crosses the plasma membrane into the cytoplasm of both live and dead cells.[2][6]

-

Intracellular Conversion: Within viable cells, ubiquitous intracellular esterases cleave the AM ester groups.[4][6][7] This enzymatic reaction yields the highly fluorescent, negatively charged calcein molecule.[4][8]

-

Cellular Retention: The newly formed calcein, identical to this compound, is now hydrophilic and membrane-impermeant, effectively trapping it within the cytoplasm of cells with intact membranes.[2][6][9] Dead or dying cells with compromised membranes cannot retain the dye, and they also lack the necessary esterase activity to convert calcein AM to calcein.[4][10]

The following diagram illustrates the workflow of Calcein AM entering a live cell and being converted to the fluorescent, cell-impermeant calcein.

Efflux of Calcein and Calcein AM: The Role of ABC Transporters

While calcein is generally well-retained within healthy cells, certain cell types, particularly cancer cells, can actively extrude both calcein and calcein AM. This efflux is primarily mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1).[8][11][12]

-

P-glycoprotein (Pgp): This transporter primarily acts on the lipophilic calcein AM, intercepting it within the cell membrane and extruding it back into the extracellular space before it can be converted to calcein.[13]

-

Multidrug Resistance-Associated Protein 1 (MRP1): MRP1 is capable of transporting both calcein AM and the negatively charged calcein.[8][11][14]

The activity of these transporters can lead to reduced intracellular fluorescence, which can be a confounding factor in cell viability assays but also provides a method to study multidrug resistance in cancer cells.[7][15]

The diagram below depicts the efflux pathways for Calcein AM and Calcein mediated by P-glycoprotein and MRP1.

Quantitative Data on Transporter-Mediated Efflux

Kinetic studies have quantified the efficiency of MRP1 and Pgp in transporting calcein AM and calcein. The Michaelis constant (Km) represents the substrate concentration at which the transport rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the transporter for the substrate.

| Transporter | Substrate | Km (µM) | Vmax (molecules/cell/s) |

| MRP1 | Calcein AM | 0.05 | 1.0 - 1.2 x 10⁵ |

| MRP1 | Calcein | 268 | 1.0 - 1.2 x 10⁵ |

| Pgp | Calcein AM | 0.12 | Not specified |

Data sourced from Homolya et al. (1999).[8][11][14]

This data clearly shows that MRP1 has a much higher affinity for calcein AM (lower Km) than for calcein, although the maximum transport rate is similar for both.[8][11][14] The Km for Pgp-mediated transport of calcein AM is comparable to that of MRP1.[8][11][14]

Experimental Protocols

Live/Dead Cell Viability Assay

This protocol is a common application of calcein AM, often used in conjunction with a dead-cell stain like ethidium (B1194527) homodimer-1 (EthD-1) or propidium (B1200493) iodide (PI).

Materials:

-

Calcein AM stock solution (e.g., 1-5 mM in anhydrous DMSO)[7]

-

Ethidium homodimer-1 (EthD-1) or Propidium Iodide (PI) stock solution

-

Phosphate-buffered saline (PBS) or other suitable buffer (e.g., HBSS)[16]

-

Cells in culture (adherent or suspension)

-

Fluorescence microscope or plate reader

Procedure:

-

Preparation of Staining Solution:

-

Prepare a 2X working solution of calcein AM and EthD-1 in PBS. A typical final concentration for calcein AM is 1-5 µM.[7] For example, add 5 µL of 4 mM calcein AM and 20 µL of 2 mM EthD-1 to 10 mL of DPBS.[17]

-

Note: Optimal concentrations may vary depending on the cell type. Suspension cells may require lower concentrations (around 1 µM) than adherent cells (around 5 µM).[7]

-

-

Cell Staining:

-

For adherent cells, remove the culture medium and wash the cells once with PBS.[18]

-

For suspension cells, pellet the cells by centrifugation and resuspend in PBS.

-

Add a sufficient volume of the staining solution to cover the cells.

-

Incubate for 15-45 minutes at room temperature or 37°C, protected from light.[7][17]

-

-

Washing (Optional but Recommended):

-

Remove the staining solution and wash the cells once or twice with PBS to reduce background fluorescence.[7]

-

-

Imaging and Analysis:

-

Image the cells using a fluorescence microscope with appropriate filter sets (e.g., FITC for calcein and Texas Red or RFP for EthD-1/PI).[16][17]

-

Live cells will fluoresce green, while dead cells will fluoresce red.

-

For quantitative analysis, a fluorescence plate reader can be used to measure the fluorescence intensity at the respective excitation/emission wavelengths (Calcein: ~494/517 nm; EthD-1: ~528/617 nm).[10][17]

-

The following diagram outlines the workflow for a typical Live/Dead cell viability assay.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Calcein | AAT Bioquest [aatbio.com]

- 3. caymanchem.com [caymanchem.com]

- 4. How does calcein AM work? | AAT Bioquest [aatbio.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]

- 8. Kinetic analysis of calcein and calcein-acetoxymethylester efflux mediated by the multidrug resistance protein and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. advancedbiomatrix.com [advancedbiomatrix.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Calcein - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Both Pgp and MRP1 activities using calcein-AM contribute to drug resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cellink.com [cellink.com]

- 17. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

The Core Mechanism of Calcein-AM as a Live Cell Indicator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental mechanism and practical application of Calcein-AM as a robust indicator of live cells. We will delve into its chemical transformation, photophysical properties, and the cellular machinery it relies upon, providing a comprehensive resource for researchers in cell biology, pharmacology, and toxicology.

Introduction: The Principle of Viability Staining

Calcein-AM (Calcein-acetoxymethyl ester) is a widely utilized fluorescent probe for determining cell viability. Its efficacy lies in its ability to selectively stain living, metabolically active cells. The core principle of Calcein-AM is its transformation from a non-fluorescent, cell-permeant molecule to a highly fluorescent, cell-impermeant form within viable cells. This conversion is contingent on two key cellular characteristics of a living cell: an intact cell membrane and the presence of active intracellular esterases. Dead or dying cells, which lack one or both of these features, are unable to convert Calcein-AM to its fluorescent form or retain it, thus remaining unstained.

The Molecular Mechanism of Action

The functionality of Calcein-AM as a live cell indicator is a two-step process that relies on fundamental cellular processes.

Step 1: Cellular Uptake

Calcein-AM is a lipophilic, non-polar molecule that readily permeates the intact plasma membrane of both live and dead cells. Its acetoxymethyl ester groups render the molecule electrically neutral, facilitating its passive diffusion into the cytoplasm.

Step 2: Enzymatic Conversion and Retention

Once inside a cell, Calcein-AM is a substrate for ubiquitous intracellular esterases. In viable cells, these active enzymes hydrolyze the acetoxymethyl ester groups, cleaving them from the calcein (B42510) molecule. This enzymatic cleavage transforms the non-fluorescent Calcein-AM into the highly fluorescent calcein. The resulting calcein molecule is a polyanionic, hydrophilic dye that is unable to cross the cell membrane. Consequently, it is retained within the cytoplasm of cells with intact membranes, leading to a bright green fluorescence.

In contrast, cells with compromised membrane integrity cannot effectively retain the converted calcein. Dead cells lack the active intracellular esterases required to hydrolyze Calcein-AM, and therefore, no fluorescent signal is generated. This differential staining provides a clear and reliable distinction between live and dead cell populations.

Quantitative Data Presentation

The photophysical properties of calcein are critical for its application in fluorescence-based assays. The following table summarizes its key quantitative characteristics.

| Property | Value | Reference(s) |

| Excitation Wavelength (λex) | ~494-496 nm | [1][2] |

| Emission Wavelength (λem) | ~515-517 nm | [1][2] |

| Molar Extinction Coefficient (ε) | ~75,000-81,000 M⁻¹cm⁻¹ | [2] |

| Fluorescence Quantum Yield (Φ) | Not consistently reported, but comparable to fluorescein (B123965) (~0.92) | [3] |

| Optimal pH Range | 6.5 - 12 | [2] |

| Fluorescence Quenching | Quenched by Co²⁺, Ni²⁺, Cu²⁺, Fe³⁺, and Mn²⁺ | [4] |

Experimental Protocols

The following are generalized protocols for the use of Calcein-AM in common cell viability assays. It is important to note that optimal conditions, such as dye concentration and incubation time, may vary depending on the cell type and experimental setup.

Staining Protocol for Fluorescence Microscopy

This protocol is suitable for the qualitative and semi-quantitative assessment of cell viability in adherent or suspension cells.

Materials:

-

Calcein-AM stock solution (1-5 mM in anhydrous DMSO)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Cell culture medium

-

Fluorescence microscope with appropriate filters (e.g., FITC/GFP filter set)

Procedure:

-

Prepare Calcein-AM Working Solution: Dilute the Calcein-AM stock solution to a final working concentration of 1-5 µM in PBS or serum-free medium. Protect the working solution from light.

-

Cell Preparation:

-

Adherent Cells: Grow cells on coverslips or in culture plates. Gently aspirate the culture medium and wash the cells once with warm PBS.

-

Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes) and wash once with warm PBS. Resuspend the cells in PBS.

-

-

Staining: Add the Calcein-AM working solution to the cells and incubate for 15-30 minutes at 37°C in a humidified incubator.

-

Washing: Gently wash the cells twice with warm PBS to remove excess Calcein-AM and reduce background fluorescence.

-

Imaging: Immediately visualize the cells using a fluorescence microscope. Live cells will exhibit bright green fluorescence.

Staining Protocol for Flow Cytometry

This protocol allows for the quantitative analysis of cell viability in a large population of suspension cells or trypsinized adherent cells.

Materials:

-

Calcein-AM stock solution (1-5 mM in anhydrous DMSO)

-

PBS or HBSS

-

Flow cytometer with a blue laser (488 nm) and appropriate emission filters (e.g., FITC channel)

Procedure:

-

Prepare Calcein-AM Working Solution: Dilute the Calcein-AM stock solution to a final working concentration of 1-5 µM in PBS or serum-free medium.

-

Cell Preparation: Adjust the cell concentration to 1 x 10⁶ cells/mL in PBS.

-

Staining: Add the Calcein-AM working solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.

-

Analysis: Analyze the stained cells directly on a flow cytometer without a washing step. Live cells will be identified as the population with high green fluorescence.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Weak or No Fluorescence | - Inactive or degraded Calcein-AM stock solution.- Insufficient incubation time.- Low intracellular esterase activity in the specific cell type.- Cells are not viable. | - Prepare a fresh Calcein-AM stock solution.- Increase the incubation time (e.g., up to 60 minutes).- Increase the working concentration of Calcein-AM.- Verify cell viability with an alternative method (e.g., Trypan Blue exclusion). |

| High Background Fluorescence | - Incomplete removal of excess Calcein-AM.- Hydrolysis of Calcein-AM in the aqueous working solution. | - Ensure thorough washing of cells after incubation.- Prepare the Calcein-AM working solution immediately before use.- Use a lower working concentration of Calcein-AM. |

| Uneven Staining | - Uneven distribution of the staining solution.- Cell clumping. | - Gently mix the staining solution with the cells.- Ensure a single-cell suspension for flow cytometry. |

| Signal Fades Quickly | - Photobleaching. | - Minimize exposure of stained cells to the excitation light source.- Use an anti-fade mounting medium for microscopy. |

Conclusion

Calcein-AM remains a cornerstone for live-cell identification due to its robust mechanism, high signal-to-noise ratio, and ease of use. A thorough understanding of its underlying principles, from passive diffusion and enzymatic activation to intracellular retention, is paramount for its successful application. By optimizing protocols and being mindful of potential pitfalls, researchers can confidently employ Calcein-AM to generate reliable and reproducible data in a wide array of cell-based assays.

References

Calcein Sodium Salt: An In-depth Technical Guide for the Detection of Metal Ions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of calcein (B42510) sodium salt as a fluorescent probe for the detection and quantification of various metal ions. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively utilize calcein in their experimental workflows. This document details the underlying principles of calcein-based metal ion detection, provides specific quantitative data, outlines detailed experimental protocols, and visualizes key processes and workflows.

Introduction to Calcein as a Metal Ion Indicator

Calcein, also known as fluorexon, is a fluorescent dye that belongs to the fluorescein (B123965) family.[1] Its molecular structure contains two iminodiacetic acid groups that are capable of chelating metal ions.[2] This chelation is the basis for its use as a metal ion indicator. The fluorescence of calcein is highly dependent on its interaction with metal ions. While the free calcein molecule exhibits strong green fluorescence, the formation of a complex with certain metal ions leads to a significant quenching of this fluorescence.[1] This "turn-off" sensing mechanism is the principle behind its application in the detection of a range of metal ions.

Calcein's utility is further extended by its acetoxymethyl (AM) ester derivative, calcein AM. This non-fluorescent, lipophilic molecule can readily cross cell membranes. Once inside a living cell, intracellular esterases cleave the AM groups, converting it back to the fluorescent, membrane-impermeant calcein.[1] This property makes calcein AM an invaluable tool for studying intracellular metal ion concentrations and transport.

Mechanism of Metal Ion Detection

The primary mechanism by which calcein detects metal ions is through fluorescence quenching. When calcein binds with specific metal ions, the formation of the metal-calcein complex provides a non-radiative pathway for the excited state energy to dissipate, thus reducing the quantum yield of fluorescence.[3] This quenching effect is particularly pronounced with paramagnetic metal ions like Fe³⁺, Cu²⁺, Co²⁺, and Ni²⁺.[1][4]

The interaction between calcein and a metal ion (Mⁿ⁺) can be represented by the following equilibrium:

Calcein (fluorescent) + Mⁿ⁺ ⇌ [Calcein-M]ⁿ⁺ (non-fluorescent or weakly fluorescent)

The degree of fluorescence quenching is proportional to the concentration of the metal ion, allowing for quantitative analysis.

References

Understanding calcein quenching and dequenching mechanisms

An In-depth Technical Guide to Calcein (B42510) Quenching and Dequenching Mechanisms

Introduction to Calcein

Calcein, also known as fluorexon, is a versatile fluorescent dye widely utilized in biological and biochemical research. It exhibits strong green fluorescence with excitation and emission maxima at approximately 495 nm and 515 nm, respectively[1]. Its utility stems from several key properties, including high water solubility, low cytotoxicity, and a fluorescence that is highly sensitive to its local environment and concentration. These characteristics make it an ideal probe for a variety of applications, including cell viability assays, liposome (B1194612) leakage studies, and the measurement of ion transport and cell volume changes[1][2][3].

The core of calcein's functionality in these assays lies in the principles of fluorescence quenching and dequenching. Quenching refers to any process that decreases the fluorescence intensity of a fluorophore, while dequenching is the restoration of that fluorescence. This guide provides a detailed exploration of the mechanisms governing calcein quenching and dequenching, presents quantitative data, outlines key experimental protocols, and illustrates the underlying processes.

Core Mechanisms of Calcein Fluorescence Quenching

Fluorescence quenching can occur through several mechanisms, primarily categorized as self-quenching and quenching by external agents like metal ions.

Self-Quenching (Concentration-Dependent)

Calcein is well-known for its ability to self-quench at high concentrations.[1][2] This phenomenon occurs when calcein molecules in close proximity interact, leading to a decrease in fluorescence quantum yield. The primary mechanisms for self-quenching include the formation of non-fluorescent dimers and resonant energy transfer to these dimers[4].

At concentrations above 70 mM, this effect becomes pronounced, making calcein an excellent tool for leakage assays[1]. When encapsulated within vesicles (e.g., liposomes) at these high concentrations, its fluorescence is minimal. If the vesicle's membrane is compromised, calcein leaks out into the surrounding buffer, its concentration rapidly decreases, and the self-quenching effect is alleviated, resulting in a dramatic increase in fluorescence[2][5]. Studies have shown that while calcein exhibits rapid self-quenching behavior starting at concentrations as low as 10 μM, it is only about 99% quenched at a concentration of 50 mM[4]. The quenching of calcein demonstrates a linear, first-order dependency on its concentration, which is characteristic of collisional quenching mechanisms[4].

Quenching by Metal Ions

Calcein's fluorescence is strongly quenched by various transition metal ions, including cobalt (Co²⁺), nickel (Ni²⁺), copper (Cu²⁺), and to an appreciable extent by ferric iron (Fe³⁺) and manganese (Mn²⁺) at physiological pH[1][6]. This quenching is a result of direct electron transfer between the photoexcited calcein and the d-orbitals of the metal ion, a process that requires close proximity and wave function overlap[7].

This property is exploited in assays designed to measure the transport of these specific ions across biological membranes[8]. For instance, in a ferroportin (FPN) metal transport assay, liposomes reconstituted with FPN protein are loaded with calcein. The addition of a transportable ion like Co²⁺ to the external solution leads to its influx into the liposome, where it quenches the internal calcein's fluorescence. The rate of fluorescence decrease is thus proportional to the rate of ion transport[8].

Dequenching Mechanisms

Dequenching is the process by which quenched calcein regains its fluorescence. The specific mechanism depends on the initial cause of quenching.

-

Dequenching by Dilution : This is the most common dequenching mechanism in research applications. As described above, when calcein that was self-quenched at a high concentration is diluted, the intermolecular distance increases, interactions cease, and fluorescence is restored. This is the fundamental principle of liposome leakage and membrane permeabilization assays[2][9].

-

Dequenching by Ion Removal : In cases where quenching is caused by metal ions, the fluorescence can be restored if the quenching ion is removed. This can be achieved by adding a high-affinity chelating agent that sequesters the metal ion, freeing the calcein to fluoresce again.

The Role of Calcein AM in Cell-Based Assays

For applications involving live cells, the acetoxymethyl (AM) ester of calcein, Calcein AM, is used. Calcein AM is a non-fluorescent and membrane-permeant derivative of calcein[10]. Due to its hydrophobicity, it readily crosses the membranes of live cells.

Once inside a cell, ubiquitous intracellular esterases cleave the AM groups. This conversion traps the now-fluorescent and membrane-impermeant calcein molecule within the cytoplasm[11]. Because dead or dying cells have compromised membrane integrity and/or inactive esterases, they cannot effectively convert Calcein AM or retain the resulting calcein. Consequently, only live cells exhibit a strong green fluorescence, making Calcein AM an excellent and widely used indicator of cell viability[10][12].

Quantitative Data Summary

The following tables summarize key quantitative parameters related to calcein's properties and its quenching behavior.

Table 1: Physicochemical and Spectral Properties of Calcein

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₃₀H₂₆N₂O₁₃ | [1] |

| Molar Mass | 622.53 g/mol | [1] |

| Excitation Max. | ~495 nm | [1] |

| Emission Max. | ~515 nm | [1] |

| Appearance | Orange Crystals |[1] |

Table 2: Calcein Self-Quenching Data

| Concentration | Quenching Level | Assay Type | Reference(s) |

|---|---|---|---|

| > 70 mM | Significant self-quenching | Liposome Leakage | [1] |

| 10 μM | Onset of rapid self-quenching | Evanescent Field Microscopy | [4] |

| 50 mM | 99% quenched (100-fold) | Evanescent Field Microscopy | [4] |

| 100 mM | Used for liposome loading | Leakage Experiments |[13] |

Table 3: Quenching of Calcein Fluorescence by Metal Ions

| Quenching Ion | Effect | Application | Reference(s) |

|---|---|---|---|

| Co²⁺ | Strong Quenching | Metal Transport Assay | [1][8] |

| Ni²⁺ | Strong Quenching | Metal Ion Detection | [1][6] |

| Cu²⁺ | Strong Quenching | Metal Ion Detection | [1][6] |

| Fe³⁺ | Appreciable Quenching | Iron Transport Assay | [1][6] |

| Mn²⁺ | Appreciable Quenching | Metal Ion Detection |[1] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for two common calcein-based assays.

Protocol 1: Calcein Liposome Leakage Assay

This protocol is adapted from methodologies used to assess membrane permeabilization[2][14]. It measures the leakage of calcein from liposomes upon interaction with a membrane-disrupting agent.

Materials:

-

Lipids (e.g., DOPC, POPC) in chloroform (B151607)

-

Calcein powder

-

Buffer (e.g., 10 mM TRIS, 0.5 mM EDTA, pH 7.4)[14]

-

Strong base (e.g., 2 N NaOH)

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Detergent (e.g., Triton X-100)

-

Fluorometer

Methodology:

-

Lipid Film Preparation: Prepare a lipid film by evaporating the chloroform from a lipid solution in a round-bottom flask under a stream of nitrogen, followed by desiccation under vacuum for at least 1 hour[2].

-

Calcein Solution Preparation: Prepare a concentrated calcein solution (e.g., 70 mM) in the desired buffer. The pH must be carefully adjusted to 7.4 with NaOH to ensure calcein is fully dissolved[14].

-

Liposome Hydration: Hydrate the dried lipid film with the concentrated calcein solution. The mixture is then subjected to multiple freeze-thaw cycles to create multilamellar vesicles.

-

Extrusion: To obtain unilamellar vesicles of a defined size, the liposome suspension is extruded through a polycarbonate membrane with a specific pore size (e.g., 100 nm).

-

Purification: Separate the calcein-loaded liposomes from unencapsulated (free) calcein using a size-exclusion column (e.g., Sephadex G-50). The liposomes will elute first as a distinct colored band[2].

-

Fluorescence Measurement:

-

Dilute the purified liposome suspension in a cuvette containing iso-osmotic buffer to a final lipid concentration of approximately 30-50 μM[14].

-

Record the baseline fluorescence (F₀) at an excitation/emission of ~495/515 nm.

-

Add the experimental agent (e.g., antimicrobial peptide) and monitor the fluorescence intensity (Fₜ) over time.

-

At the end of the experiment, add a small volume of Triton X-100 (e.g., to a final concentration of 0.03-0.2%) to completely lyse the liposomes and release all encapsulated calcein. Record the maximum fluorescence (F₁₀₀)[9][13].

-

-

Data Analysis: Calculate the percentage of leakage at time t using the formula:

-

% Leakage = [(Fₜ - F₀) / (F₁₀₀ - F₀)] * 100

-

Protocol 2: Calcein AM Cell Viability Assay

This protocol provides a general framework for assessing cell viability using Calcein AM and can be adapted for fluorescence microscopy or flow cytometry[12][15].

Materials:

-

Calcein AM

-

High-quality, anhydrous DMSO

-

Phosphate-buffered saline (PBS) or other appropriate buffer (e.g., Hanks and Hepes)[12]

-

Cell culture medium

-

Live cells for analysis

-

Fluorescence microscope or flow cytometer

Methodology:

-

Stock Solution Preparation: Prepare a 1 to 5 mM stock solution of Calcein AM by dissolving it in anhydrous DMSO. This stock solution should be stored at -20°C, protected from light and moisture[16].

-

Working Solution Preparation: Immediately before use, dilute the Calcein AM stock solution in PBS or cell culture medium to a final working concentration. The optimal concentration typically ranges from 1 to 10 μM and should be determined empirically for the specific cell type.

-

Cell Staining:

-

For adherent cells, remove the culture medium, wash the cells once with PBS, and add the Calcein AM working solution to cover the cell monolayer.

-

For suspension cells, pellet the cells by centrifugation, resuspend them in the Calcein AM working solution at a density of 0.1–5 × 10⁶ cells/mL[16].

-

-

Incubation: Incubate the cells with the working solution for 15 to 30 minutes at 37°C, protected from light[12]. This allows time for the dye to enter the cells and for esterase cleavage to occur.

-

Washing (Optional but Recommended): After incubation, wash the cells with PBS to remove excess Calcein AM from the medium, which helps to reduce background fluorescence.

-

Analysis:

-

Fluorescence Microscopy: Visualize the cells using a standard fluorescein (B123965) filter set (excitation ~490 nm, emission ~515 nm). Live cells will appear bright green.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer with a blue laser for excitation (~488 nm) and a standard FITC emission filter (e.g., 530/30 nm). The resulting fluorescence intensity is proportional to the number of viable cells in the sample[12].

-

References

- 1. Calcein - Wikipedia [en.wikipedia.org]

- 2. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcein Fluorescence Quenching to Measure Plasma Membrane Water Flux in Live Mammalian Cells [pubmed.ncbi.nlm.nih.gov]

- 4. Direct evaluation of self-quenching behavior of fluorophores at high concentrations using an evanescent field - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. thermofisher.com [thermofisher.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. encapsula.com [encapsula.com]

- 10. Calcein Release Assay Protocol - Creative Biolabs [creative-biolabs.com]

- 11. Calcein accumulation as a fluorometric functional assay of the multidrug transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]

- 13. researchgate.net [researchgate.net]

- 14. Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes ... - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01691E [pubs.rsc.org]

- 15. resources.rndsystems.com [resources.rndsystems.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

The Versatility of Calcein: A Technical Guide to its Core Applications in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Calcein (B42510), a fluorescent dye with robust and versatile properties, has become an indispensable tool in cell biology research. Its ability to reliably indicate cell viability and function has positioned it at the forefront of numerous experimental applications, from basic cell health assessment to complex studies of drug efficacy and cellular communication. This technical guide provides an in-depth overview of the fundamental applications of calcein, complete with detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.

Principle of Action: The Conversion of Calcein-AM

The most commonly used form of calcein in cell biology is its acetoxymethyl (AM) ester derivative, Calcein-AM. This non-fluorescent, lipophilic compound readily permeates the plasma membrane of cells. Once inside a viable cell, ubiquitous intracellular esterases cleave the AM groups, converting the molecule into the highly fluorescent and membrane-impermeant calcein.[1][2][3][4] This enzymatic conversion ensures that only metabolically active cells with intact membranes will fluoresce, providing a direct and quantifiable measure of cell viability.[1][3][4] Dead cells, lacking active esterases, are unable to convert Calcein-AM and therefore remain non-fluorescent.[4]

Caption: Mechanism of Calcein-AM conversion in a live cell.

Core Applications and Experimental Protocols

Calcein's properties lend it to a wide array of applications in cell biology. Below are detailed protocols for its most common uses.

Cell Viability and Cytotoxicity Assays

One of the most widespread applications of calcein is in the determination of cell viability and the assessment of cytotoxicity.[2][3] This assay is rapid, sensitive, and can be adapted for high-throughput screening.

Quantitative Parameters for Cell Viability Assays

| Parameter | Typical Range | Notes |

| Calcein-AM Stock Solution | 1 - 5 mM in anhydrous DMSO | Store in aliquots at -20°C, protected from light.[5] |

| Working Concentration | 1 - 10 µM in serum-free medium or buffer | Optimal concentration is cell-type dependent.[1][2] |

| Incubation Time | 15 - 60 minutes | Longer times may be needed for certain cell types.[1] |

| Incubation Temperature | 37°C | Standard cell culture conditions.[1] |

| Excitation Wavelength | ~485 - 495 nm | [2][6][7] |

| Emission Wavelength | ~515 - 530 nm | [2][6][7] |

Experimental Protocol: Cell Viability Assay (96-well plate format)

-

Cell Seeding: Plate cells in a 96-well black-walled, clear-bottom plate at a desired density and allow them to adhere overnight.[2]

-

Compound Treatment (for cytotoxicity): Treat cells with the test compound and appropriate controls for the desired duration.

-

Preparation of Calcein-AM Working Solution: Dilute the Calcein-AM stock solution to the desired final working concentration in a serum-free medium or a suitable buffer like Hanks' Balanced Salt Solution (HBSS).[1][2]

-

Staining:

-

Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.

-

Measurement: Measure the fluorescence using a fluorescence plate reader with excitation and emission wavelengths set appropriately for calcein.

Caption: Experimental workflow for a calcein-based cytotoxicity assay.

Cell Migration and Tracking

Calcein's ability to brightly and stably label live cells makes it an excellent tool for short-term cell tracking and migration assays.[9]

Quantitative Parameters for Cell Migration and Tracking

| Parameter | Typical Range | Notes |

| Labeling Concentration | 1 - 10 µM | Higher concentrations may be needed for longer-term tracking. |

| Labeling Time | 15 - 60 minutes | [1] |

| Observation Period | Several hours | Calcein is not fixable and can be extruded over longer periods.[9] |

Experimental Protocol: Chemotaxis Assay (Transwell format)

-

Cell Labeling:

-

Assay Setup:

-

Incubation: Incubate the plate for a duration sufficient for cell migration to occur (typically a few hours).

-

Quantification:

-

Carefully remove the non-migrated cells from the top of the insert membrane with a cotton swab.

-

Measure the fluorescence of the migrated cells on the bottom of the membrane using a fluorescence plate reader.

-

Multidrug Resistance (MDR) Assays

Calcein-AM is a substrate for certain ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1).[7] In cells overexpressing these transporters, Calcein-AM is actively pumped out of the cell, resulting in reduced intracellular fluorescence. This principle is used to assess MDR activity and screen for inhibitors of these transporters.[7][11]

Logical Relationship in MDR Assays

Caption: Calcein-AM efflux by multidrug resistance transporters.

Experimental Protocol: MDR Activity Assay

-

Cell Preparation: Culture cells with and without suspected MDR activity.

-

Inhibitor Treatment (Optional): Pre-incubate cells with a known or potential MDR inhibitor.

-

Calcein-AM Staining: Add Calcein-AM to the cells at a concentration of 1-5 µM and incubate for 15-30 minutes.

-

Measurement: Measure the intracellular fluorescence over time. Cells with high MDR activity will exhibit lower fluorescence compared to control cells or cells treated with an MDR inhibitor.

Gap Junction Intercellular Communication (GJIC)

Calcein can be used to assess cell-to-cell communication through gap junctions.[12] In this assay, a subset of cells is loaded with Calcein-AM, becoming "donor" cells. These are then co-cultured with unlabeled "acceptor" cells. The transfer of the fluorescent calcein (which is small enough to pass through gap junctions) from donor to acceptor cells is indicative of functional GJIC.[12][13]

Experimental Protocol: Dye Transfer Assay for GJIC

-

Donor Cell Labeling: Label one population of cells with Calcein-AM as described for cell viability.

-

Acceptor Cell Labeling (Optional): Label a second population of cells with a different, membrane-impermeable fluorescent dye (e.g., DiI) to distinguish them from the donor cells.[12]

-

Co-culture: Mix the donor and acceptor cells and co-culture them for a period to allow for dye transfer (e.g., 1-4 hours).

-

Analysis: Analyze the cell populations using fluorescence microscopy or flow cytometry to quantify the percentage of acceptor cells that have taken up calcein.

Concluding Remarks

Calcein, particularly in its AM ester form, is a powerful and versatile tool for cell biologists. Its straightforward mechanism of action, coupled with its bright and stable fluorescence in live cells, makes it suitable for a broad range of applications, from routine cell health checks to more sophisticated assays for drug discovery and cell communication studies. By understanding the principles behind its use and adhering to optimized protocols, researchers can leverage the full potential of calcein to generate reliable and insightful data.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. rndsystems.com [rndsystems.com]

- 4. How does calcein AM work? | AAT Bioquest [aatbio.com]

- 5. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. Calcein - Wikipedia [en.wikipedia.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Tracking Cells Through Time and Space | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. An Assay to Assess Gap Junction Communication in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Shelf Life and Storage of Calcein Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability, recommended storage conditions, and shelf life of calcein (B42510) sodium salt and its widely used derivative, calcein AM. The information is compiled to assist researchers, scientists, and professionals in drug development in maintaining the integrity and performance of these fluorescent compounds.

Introduction to Calcein and Calcein AM

Calcein is a fluorescent dye belonging to the fluorescein (B123965) family. Its sodium salt is a highly water-soluble compound that exhibits strong green fluorescence. A key characteristic of calcein's fluorescence is that it is largely independent of pH in the range of 6.5 to 12. It is commonly used as a complexometric indicator for the determination of metal ions, particularly calcium and magnesium, and in studies of membrane integrity and fusion when introduced into cells via microinjection.